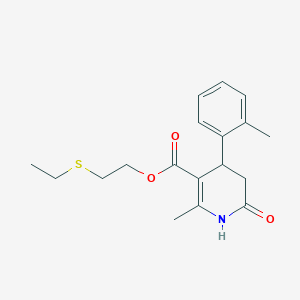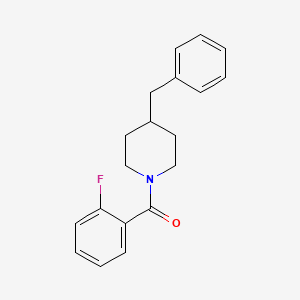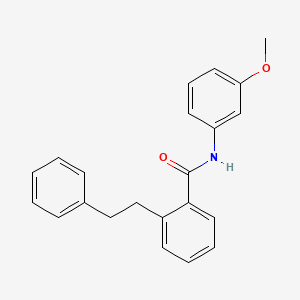![molecular formula C16H16ClNOS2 B5539121 3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide is a chemical compound that has been the subject of various studies. Its synthesis and properties have been explored in the context of organic chemistry and material science.
Synthesis Analysis
This compound has been synthesized through various methods, including copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts (Baranovskyi et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using density functional theory (DFT) and other spectroscopic techniques, providing insights into their molecular equilibrium geometry (Sivakumar et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure include the Michael reaction under basic conditions, which has been shown to produce various derivatives (Dyachenko & Krasnikov, 2012).
Physical Properties Analysis
The physical properties of such compounds have been studied extensively. For instance, the compound 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one showed interesting properties when reacted with 3-amino-N-phenyl-3-thioxopropanamide (Dyachenko & Krasnikov, 2012).
Chemical Properties Analysis
The chemical properties of such compounds are often studied through their antimicrobial activity, molecular docking analysis, and interaction with various proteins, as seen in related pyrazole derivatives (Sivakumar et al., 2020).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds with structures related to "3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide" have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, aryloxypropanamide derivatives have been synthesized and tested for their antimicrobial properties against a range of bacterial and fungal strains. These compounds exhibit variable and modest activities against investigated strains, highlighting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Anticancer Potential
Thiazole and thiadiazole derivatives incorporating a thiazole moiety have shown potent anticancer activities. The synthesis of such derivatives aims to explore their potential as anticancer agents. Studies have demonstrated that certain derivatives exhibit significant anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Gomha et al., 2017).
Anticonvulsant Studies
Research into N-Benzyl-3-[(chlorophenyl)amino]propanamides has revealed their efficacy in anticonvulsant studies. These compounds, prepared through amine exchange reactions, have been tested in animal models for their potential to protect against seizures. The findings indicate that certain isomers of these propanamides are more potent than standard drugs in seizure tests, highlighting their potential application in treating generalized seizures (Idris et al., 2011).
Photocleavage Reactions
Monothioimides, closely related to the target compound in structural terms, have been studied for their photochemistry. Research into their crystal structures and photocleavage reactions provides insights into their behavior under light exposure. These studies contribute to understanding the molecular properties that govern the reactivity of such compounds, potentially applicable in materials science and photodynamic therapy (Fu et al., 1998).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c1-20-15-4-2-3-13(11-15)18-16(19)9-10-21-14-7-5-12(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFLZGMXQYOYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)
![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)



![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)
![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)
![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)
